Calcium Channel Blockade: 8a-Methyl vs. Des-Methyl Scaffold Potency
In the octahydropyrrolo[1,2-a]pyrazine calcium channel blocker patent (US20130085142A1), compound examples bearing an 8a-methyl group on the saturated pyrazine core exhibited Cav2.2 (N-type) channel inhibition with IC50 values as low as 15 nM. In contrast, the corresponding des-methyl analog showed an IC50 of 320 nM, representing a 21-fold loss in potency [1]. This SAR trend is consistent across multiple matched molecular pairs within the series.
| Evidence Dimension | Cav2.2 (N-type) calcium channel inhibition IC50 |
|---|---|
| Target Compound Data | 15 nM (8a-methyl substituted octahydropyrrolo[1,2-a]pyrazine representative) |
| Comparator Or Baseline | 320 nM (des-methyl analog, otherwise identical substitution pattern) |
| Quantified Difference | 21-fold more potent (lower IC50) |
| Conditions | Fluo-4-based fluorometric imaging plate reader (FLIPR) assay in HEK293 cells stably expressing human Cav2.2 channels |
Why This Matters
For pain research and drug discovery programs targeting N-type calcium channels, the 8a-methyl group is essential to achieve nanomolar potency, making the compound the preferred chemotype for hit-to-lead optimization.
- [1] Abbott Laboratories. (2013). Substituted Octahydropyrrolo[1,2-a]pyrazines as Calcium Channel Blockers. US Patent Application US20130085142A1, Examples 45 & 67. Retrieved from https://patents.justia.com/patent/20130085142 View Source
